Molecular Weight and Elemental Composition Differentiation: 42-Dalton Mass Shift Enables Unambiguous MS Detection
The target compound possesses a molecular weight of 435.47 Da (monoisotopic mass 435.18 Da), which is 42.03 Da higher than erlotinib free base (393.44 Da). This mass increment, corresponding to an acetyl group (C₂H₂O), provides a clearly resolved MS signal that enables unambiguous differentiation from the parent API in LC-MS/MS workflows without isotopic interference [1]. In contrast, erlotinib hydrochloride shares the same free base mass (393.44 Da) and would produce identical MS precursor ions under electrospray conditions, precluding independent quantification of the impurity in the presence of the API .
| Evidence Dimension | Monoisotopic molecular mass (Da) |
|---|---|
| Target Compound Data | 435.18 Da (C₂₄H₂₅N₃O₅) |
| Comparator Or Baseline | Erlotinib free base: 393.17 Da (C₂₂H₂₃N₃O₄); Erlotinib HCl: 393.17 Da (free base moiety) |
| Quantified Difference | +42.01 Da vs. erlotinib free base; +42.01 Da vs. erlotinib HCl free base moiety |
| Conditions | Mass spectrometry (ESI-MS); multiple vendor CoA and literature sources |
Why This Matters
The unique mass-to-charge ratio (m/z 436.2 [M+H]⁺) allows specific selected reaction monitoring (SRM) transitions to be developed for this impurity without interference from the parent drug, a critical requirement for validated impurity quantification methods in ANDA submissions.
- [1] Pharmaffiliates. N-(6,7-bis(2-methoxyethoxy)quinazolin-4-yl)-N-(3-ethynylphenyl)acetamide (CAS 2055840-54-3). Molecular form: C₂₄H₂₅N₃O₅, Mol. Weight: 435.48. View Source
